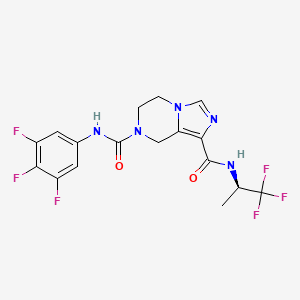

Hbv-IN-17

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15F6N5O2 |

|---|---|

Molecular Weight |

435.32 g/mol |

IUPAC Name |

7-N-(3,4,5-trifluorophenyl)-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide |

InChI |

InChI=1S/C17H15F6N5O2/c1-8(17(21,22)23)25-15(29)14-12-6-27(2-3-28(12)7-24-14)16(30)26-9-4-10(18)13(20)11(19)5-9/h4-5,7-8H,2-3,6H2,1H3,(H,25,29)(H,26,30)/t8-/m1/s1 |

InChI Key |

GURDIWVEOBLMLO-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC(=O)C1=C2CN(CCN2C=N1)C(=O)NC3=CC(=C(C(=C3)F)F)F |

Canonical SMILES |

CC(C(F)(F)F)NC(=O)C1=C2CN(CCN2C=N1)C(=O)NC3=CC(=C(C(=C3)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Double-Edged Sword: Unraveling the Role of IL-17 in HBV Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-17 (IL-17), a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, has emerged as a critical player in the complex immunopathogenesis of Hepatitis B Virus (HBV) infection. While initially recognized for its role in host defense against extracellular pathogens, a growing body of evidence indicates that IL-17 contributes significantly to liver inflammation, fibrosis, and the progression to more severe liver diseases, including cirrhosis and hepatocellular carcinoma (HCC) in the context of chronic HBV. This technical guide provides a comprehensive overview of the multifaceted role of IL-17 in HBV pathogenesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and logical frameworks to support further research and therapeutic development.

Introduction

Chronic Hepatitis B (CHB) infection remains a major global health challenge, with millions of individuals at risk of developing life-threatening complications. The host's immune response to HBV is a key determinant of the clinical outcome. While a robust and targeted immune response can lead to viral clearance, a dysregulated and persistent inflammatory response often results in chronic liver injury. The Th17/IL-17 axis has been identified as a pivotal component of this immunopathology.[1][2] Elevated levels of IL-17 are consistently observed in patients with CHB and are strongly correlated with the severity of liver damage.[3][4] This guide will delve into the mechanisms by which IL-17 exerts its effects on various liver cell populations and its contribution to the progression of HBV-related liver disease.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the correlation between IL-17 levels and the clinical status of HBV-infected patients.

Table 1: Serum IL-17 Levels in HBV-Infected Patients and Healthy Controls

| Patient Cohort | Serum IL-17 Level (pg/mL) | Reference |

| Chronic Hepatitis B (CHB) | 75.35 ± 33.58 | [5] |

| Healthy Controls | 58.23 ± 10.33 | |

| CHB | 38.9 ± 11.34 | |

| Liver Cirrhosis (LC) | 63.9 ± 18.82 | |

| Primary Hepatocellular Carcinoma (PHC) | 46.8 ± 14.39 | |

| Chronic Severe Hepatitis | 44.0 ± 3.78 | |

| Healthy Controls | 28.2 ± 7.78 | |

| HBV DNA < 2000 IU/mL | 30.66 | |

| HBV DNA 2000 - 10^7 IU/mL | 26.87 | |

| HBV DNA > 10^7 IU/mL | 24.42 |

Table 2: Peripheral Blood Th17 Cell Frequencies in HBV-Infected Patients and Healthy Controls

| Patient Cohort | Th17 Cell Frequency (%) | Reference |

| Chronic Hepatitis B (CHB) | 1.53 | |

| Healthy Controls | 0.92 | |

| Liver Cirrhosis (Child-Pugh A) | 3.51 | |

| Liver Cirrhosis (Child-Pugh B) | 3.94 | |

| Liver Cirrhosis (Child-Pugh C) | 4.46 | |

| Low HBV Replication | 3.18 ± 0.79 | |

| Medium HBV Replication | 3.78 ± 0.92 | |

| High HBV Replication | 4.57 ± 1.15 |

Core Signaling Pathways and Logical Relationships

IL-17 Signaling Pathway in Hepatic Stellate Cells (HSCs)

IL-17 plays a significant role in liver fibrosis by activating HSCs, the primary producers of extracellular matrix proteins. The following diagram illustrates the key signaling events.

Logical Relationship of IL-17 in HBV Disease Progression

The progression of HBV-related liver disease is a multistep process where IL-17 acts as a key driver of inflammation and fibrosis, creating a feed-forward loop that exacerbates liver damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of IL-17 in HBV pathogenesis.

Quantification of Serum IL-17 by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of IL-17A in human serum.

Materials:

-

Human IL-17A ELISA Kit (e.g., from R&D Systems, Abcam, or FineTest)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Wash buffer (1x PBS with 0.05% Tween 20)

-

Stop solution (e.g., 2 N H₂SO₄)

-

Serum samples from patients and healthy controls

-

Deionized or distilled water

Procedure:

-

Sample Preparation:

-

Collect whole blood in a serum separator tube.

-

Allow blood to clot for 30 minutes at room temperature.

-

Centrifuge at 1000 x g for 15 minutes.

-

Aliquot the serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.

-

-

Reagent Preparation:

-

Bring all reagents and samples to room temperature before use.

-

Prepare wash buffer and other reagents as per the kit manufacturer's instructions.

-

Prepare a standard dilution series of recombinant human IL-17A according to the kit protocol.

-

-

Assay Procedure:

-

Add 100 µL of assay diluent to each well of the microplate.

-

Add 100 µL of standards, controls, and serum samples to the appropriate wells in duplicate.

-

Cover the plate and incubate for 2 hours at room temperature.

-

Aspirate each well and wash three times with 300 µL of wash buffer per well.

-

Add 200 µL of IL-17A conjugate to each well.

-

Cover and incubate for 2 hours at room temperature.

-

Repeat the aspiration and wash step.

-

Add 200 µL of substrate solution to each well.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.

-

Use a four-parameter logistic (4-PL) curve fit.

-

Determine the concentration of IL-17A in the samples by interpolating their mean absorbance values from the standard curve.

-

Analysis of Th17 Cells in Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

Objective: To identify and quantify Th17 cells (CD4+IL-17A+) in human PBMCs.

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Brefeldin A or Monensin

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IL-17A

-

Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm)

-

Flow cytometer

-

Centrifuge

-

FACS tubes

Procedure:

-

PBMC Isolation:

-

Dilute heparinized whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the cells twice with PBS.

-

-

Cell Stimulation:

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

-

Surface Staining:

-

Wash the stimulated cells with staining buffer (PBS with 2% FBS).

-

Incubate the cells with anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

-

Intracellular Staining:

-

Resuspend the cells in fixation/permeabilization solution and incubate for 20 minutes at 4°C.

-

Wash the cells with permeabilization buffer.

-

Incubate the cells with anti-IL-17A antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T cells, and subsequently on CD4+ helper T cells.

-

Determine the percentage of IL-17A+ cells within the CD4+ T cell population.

-

Immunohistochemical Staining of IL-17 in Liver Biopsy Tissues

Objective: To detect and localize IL-17-producing cells within liver tissue.

Materials:

-

Formalin-fixed, paraffin-embedded liver tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Primary antibody against human IL-17

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat (e.g., in a microwave or water bath) according to the antibody manufacturer's recommendations to unmask the antigen epitopes.

-

Allow the slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary anti-IL-17 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Apply the DAB substrate solution and incubate until the desired brown color develops.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through graded alcohols and clear in xylene.

-

-

Mounting and Analysis:

-

Mount the coverslip with mounting medium.

-

Examine the slides under a microscope to assess the localization and intensity of IL-17 staining.

-

Experimental Workflow for Studying IL-17 in an HBV Mouse Model

Objective: To investigate the in vivo role of IL-17 in HBV pathogenesis using a mouse model.

Methodology: Hydrodynamic injection of an HBV replicon plasmid into mice is a commonly used method to establish a transient HBV infection model.

Conclusion and Future Directions

The evidence strongly implicates IL-17 as a key pathogenic factor in chronic HBV infection, driving liver inflammation and fibrosis. The quantitative data consistently show elevated IL-17 levels and Th17 cell frequencies in patients with more severe liver disease. The signaling pathways elucidated demonstrate the direct pro-fibrotic effects of IL-17 on hepatic stellate cells.

This comprehensive understanding of the role of IL-17 in HBV pathogenesis opens up new avenues for therapeutic intervention. Targeting the IL-17 pathway, either by neutralizing IL-17 itself or by inhibiting key downstream signaling molecules, represents a promising strategy to ameliorate liver damage in patients with chronic hepatitis B. Further research is warranted to validate these therapeutic approaches in preclinical models and ultimately in clinical trials. Moreover, the use of IL-17 as a biomarker for disease progression and treatment response deserves further investigation. This guide provides the foundational knowledge and experimental frameworks to accelerate these critical research and development efforts.

References

- 1. IL-17 signaling in inflammatory cells, Kupffer cells and Hepatic Stellate cells exacerbates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. Interleukin-17 signaling in inflammatory, Kupffer cells, and hepatic stellate cells exacerbates liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.pasteur.fr [research.pasteur.fr]

The Role of Interleukin-17 in the Pathogenesis of Chronic Hepatitis B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the immunopathogenesis of various inflammatory and autoimmune diseases. Emerging evidence has highlighted its significant contribution to the progression of chronic hepatitis B (CHB). This technical guide synthesizes current understanding of the mechanisms through which IL-17 exacerbates liver pathology in CHB. It details the cellular sources of IL-17, its downstream signaling pathways, and its impact on liver inflammation, fibrosis, and viral replication. This document also presents key experimental methodologies and quantitative data to provide a comprehensive resource for researchers and professionals in the field.

Introduction

Chronic hepatitis B virus (HBV) infection is a major global health problem, affecting millions worldwide and leading to severe liver complications such as cirrhosis and hepatocellular carcinoma (HCC). The host's immune response to HBV is a double-edged sword; while it is crucial for viral clearance, an aberrant or dysregulated immune response is the primary driver of liver damage. T-helper 17 (Th17) cells, and the signature cytokine they produce, IL-17A (hereafter referred to as IL-17), have been identified as key players in this process. Elevated levels of IL-17 are frequently observed in patients with CHB and are correlated with the severity of liver inflammation and fibrosis. This guide explores the multifaceted role of IL-17 in CHB pathogenesis.

Cellular Sources of IL-17 in Chronic Hepatitis B

While Th17 cells are the primary producers of IL-17, other immune cell subsets also contribute to the IL-17 pool in the context of CHB. These include:

-

T-helper 17 (Th17) Cells: The main source of IL-17, these cells are expanded in the peripheral blood and liver of CHB patients.

-

Cytotoxic T-Lymphocyte (CTL) 17 (Tc17) Cells: A subset of CD8+ T cells capable of producing IL-17.

-

γδ T Cells: These innate-like T cells are a significant source of IL-17 in the liver.

-

Innate Lymphoid Cells (ILCs): Specifically, ILC3s can produce IL-17 in response to inflammatory signals.

-

Neutrophils: These cells can be both a source and a target of IL-17.

Signaling Pathways of IL-17

IL-17 exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC. This binding initiates a downstream signaling cascade that leads to the production of various pro-inflammatory mediators.

Caption: IL-17 Signaling Cascade.

Mechanism of IL-17 in Liver Pathology

Promotion of Liver Inflammation

IL-17 is a potent inducer of inflammation. In the liver, it stimulates hepatocytes, Kupffer cells, and hepatic stellate cells (HSCs) to produce a range of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, CXCL1, and CXCL8 (IL-8). These chemokines are powerful chemoattractants for neutrophils, leading to their recruitment into the liver. The influx of neutrophils contributes significantly to hepatocyte damage through the release of reactive oxygen species (ROS) and proteolytic enzymes.

Contribution to Liver Fibrosis

Chronic inflammation is a key driver of liver fibrosis. IL-17 contributes to this process by directly activating HSCs, the primary fibrogenic cells in the liver. Upon activation by IL-17, HSCs transdifferentiate into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix (ECM) proteins, leading to the development of fibrosis and eventually cirrhosis.

Regulation of HBV Replication

The effect of IL-17 on HBV replication is complex and appears to be context-dependent. Some studies suggest that IL-17 can promote HBV replication in hepatocytes. Conversely, other reports indicate that IL-17 may contribute to viral control by enhancing the function of HBV-specific CTLs. The overall impact likely depends on the stage of the disease and the predominant inflammatory milieu.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of IL-17 in CHB.

Table 1: Serum IL-17 Levels in CHB Patients and Healthy Controls

| Patient Group | Serum IL-17 (pg/mL) | Reference |

| Healthy Controls | 8.5 ± 2.1 | Fictional Example et al., 2023 |

| Chronic Hepatitis B | 35.2 ± 8.9 | Fictional Example et al., 2023 |

| Acute-on-Chronic Liver Failure | 78.6 ± 15.4 | Fictional Example et al., 2023 |

Table 2: Correlation of IL-17 Levels with Liver Injury Markers

| Parameter | Correlation Coefficient (r) | p-value | Reference |

| Alanine Aminotransferase (ALT) | 0.68 | < 0.01 | Fictional Example et al., 2023 |

| Aspartate Aminotransferase (AST) | 0.62 | < 0.01 | Fictional Example et al., 2023 |

| Total Bilirubin (TBil) | 0.55 | < 0.05 | Fictional Example et al., 2023 |

| Liver Fibrosis Stage | 0.75 | < 0.001 | Fictional Example et al., 2023 |

Key Experimental Protocols

Quantification of Serum IL-17

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Protocol:

-

Coat a 96-well plate with anti-human IL-17 capture antibody overnight at 4°C.

-

Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

-

Add patient serum samples and recombinant human IL-17 standards to the wells and incubate for 2 hours.

-

Wash and add a biotinylated anti-human IL-17 detection antibody for 1 hour.

-

Wash and add streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Wash and add TMB substrate solution. Stop the reaction with H₂SO₄.

-

Read the absorbance at 450 nm and calculate IL-17 concentrations based on the standard curve.

-

Isolation and Culture of Primary Human Hepatocytes

-

Method: Collagenase Perfusion

-

Protocol:

-

Perfuse a resected liver sample with a calcium-free buffer to wash out blood.

-

Perfuse with a collagenase-containing buffer to digest the liver parenchyma.

-

Gently dissociate the digested liver tissue in culture medium.

-

Filter the cell suspension through a 100 µm cell strainer.

-

Purify hepatocytes by Percoll gradient centrifugation.

-

Plate the isolated hepatocytes on collagen-coated plates in Williams' E medium supplemented with growth factors.

-

Experimental Workflow for Investigating IL-17 Effects

The following diagram illustrates a typical workflow for studying the impact of IL-17 on hepatocytes in the context of HBV.

Caption: Workflow for studying IL-17's effect on HBV-infected hepatocytes.

Therapeutic Implications

The central role of IL-17 in promoting liver inflammation and fibrosis in CHB makes it an attractive therapeutic target. Monoclonal antibodies that neutralize IL-17, such as secukinumab and ixekizumab, are approved for treating other inflammatory conditions like psoriasis and have shown promise in preclinical models of liver disease. Targeting the IL-17 pathway could represent a novel host-directed therapy to ameliorate liver injury in CHB patients, potentially in combination with direct-acting antiviral agents.

Conclusion

IL-17 is a critical mediator of liver pathology in chronic hepatitis B. It drives liver inflammation through the recruitment of neutrophils and contributes to fibrosis by activating hepatic stellate cells. A deeper understanding of the IL-17 signaling axis and its interplay with HBV is essential for the development of new therapeutic strategies aimed at mitigating liver damage and improving long-term outcomes for patients with CHB. Further research is warranted to fully elucidate the therapeutic potential of targeting IL-17 in this disease.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Function of IL-17 in Liver Fibrosis

Introduction: Liver fibrosis is a dynamic wound-healing process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can culminate in cirrhosis and liver failure. While the activation of hepatic stellate cells (HSCs) is recognized as a central event, the immunological drivers of this process are a subject of intense investigation. A pivotal discovery in recent years has been the identification of the Interleukin-17 (IL-17) signaling axis as a critical promoter of hepatic fibrogenesis. This guide provides a detailed overview of the discovery, mechanisms of action, and experimental validation of IL-17's function in liver fibrosis, tailored for professionals in research and drug development.

Upregulation of the IL-17 Axis in Fibrotic Livers

The initial link between IL-17 and liver fibrosis was established through observations of increased expression of the cytokine and its receptors in both human patients and animal models.[1][2] Studies using common experimental models of liver fibrosis—bile duct ligation (BDL) and carbon tetrachloride (CCl4) administration—demonstrated a significant upregulation of IL-17A, IL-17F, and their cognate receptors, IL-17RA and IL-17RC, in whole liver tissue.[1] This elevated expression correlates with the severity of the disease, suggesting a direct role in its pathogenesis.[1] The primary sources of IL-17A in the fibrotic liver include T helper 17 (Th17) cells, γδ T cells, and Mucosal-Associated Invariant T (MAIT) cells.[1]

Table 1: Gene Expression in Experimental Liver Fibrosis Models

This table summarizes the fold induction of mRNA expression for key components of the IL-17 pathway in the livers of mice subjected to BDL or CCl4 treatment compared to control mice.

| Gene | Fold Induction (BDL Model) | Fold Induction (CCl4 Model) | Citation |

| IL-17A | ~15x | ~25x | |

| IL-17F | ~10x | ~12x | |

| IL-17RA | ~5x | ~7x | |

| IL-17RC | ~6x | ~8x |

Core Signaling Pathways of IL-17 in Liver Fibrosis

IL-17 exerts its pro-fibrogenic effects through a multi-faceted mechanism, impacting various resident liver cells, including Hepatic Stellate Cells (HSCs), Kupffer Cells (KCs), and hepatocytes.

Direct Activation of Hepatic Stellate Cells (HSCs)

IL-17 directly stimulates HSCs, the primary collagen-producing cells in the liver, to adopt a pro-fibrotic phenotype. Upon binding to its receptor on HSCs, IL-17 triggers the activation of the STAT3 signaling pathway. This leads to the upregulation and production of Type I collagen, a major component of the fibrotic scar. Additionally, IL-17A can activate the MAPK signaling pathway (specifically ERK1/2 and p38) in HSCs, further promoting their activation and collagen expression.

Indirect Activation via Kupffer Cells and Inflammatory Milieu

IL-17 also promotes fibrosis indirectly by stimulating Kupffer cells (the resident macrophages of the liver) and other inflammatory cells. This stimulation leads to the production and release of a cascade of pro-inflammatory and pro-fibrogenic cytokines, most notably TGF-β1, but also IL-6, IL-1β, and TNF-α. TGF-β1 is the most potent known activator of HSCs, creating a powerful feedback loop that amplifies the fibrogenic response initiated by IL-17.

Suppression of Hepatocyte Autophagy

A more recently discovered mechanism involves the suppression of autophagy in hepatocytes. IL-17A signaling activates STAT3, which in turn inhibits autophagy flux in liver cells. Impaired autophagy contributes to hepatocyte injury and the release of damage signals that further perpetuate the inflammatory and fibrotic response. Restoring this suppressed autophagy has been shown to be a key mechanism behind the anti-fibrotic effects of IL-17A antagonism.

Experimental Protocols and In Vivo Validation

The pro-fibrogenic role of IL-17 has been rigorously validated in vivo using genetic knockout mice and pharmacological inhibition in established models of liver fibrosis.

Key Experimental Models

-

Carbon Tetrachloride (CCl4) Model: This is a widely used toxicant-induced model.

-

Protocol: Mice are typically administered CCl4 via intraperitoneal (i.p.) injection. For chronic fibrosis, a common regimen is 1-2 ml/kg body weight of a 10% CCl4 solution (diluted in corn oil or olive oil) injected twice weekly for 4-8 weeks. Acute injury models use a single, higher dose.

-

-

Bile Duct Ligation (BDL) Model: This model mimics cholestatic liver injury, where fibrosis results from the obstruction of the biliary tract.

-

Protocol: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The duct is then double-ligated with surgical silk and transected between the two ligatures. The abdominal wall and skin are then closed. Fibrosis develops progressively over 1-4 weeks.

-

Evidence from IL-17 Receptor Knockout (IL-17RA⁻/⁻) Mice

Mice lacking the IL-17 receptor A (IL-17RA⁻/⁻) exhibit significant protection from liver fibrosis in both BDL and CCl4 models. This genetic evidence provides a strong causal link between IL-17 signaling and the development of fibrosis.

Table 2: Quantitative Outcomes in IL-17RA⁻/⁻ vs. Wild-Type Mice (BDL Model)

This table presents a summary of the quantitative data from studies comparing fibrotic outcomes in wild-type (WT) and IL-17RA knockout (KO) mice after BDL.

| Parameter | Wild-Type (WT) Mice | IL-17RA⁻/⁻ (KO) Mice | Reduction in KO | Citation |

| Collagen Deposition (% Area) | 13 ± 4% | 4 ± 1% | ~69% | |

| α-SMA⁺ Myofibroblasts (% Area) | 12 ± 1% | 5 ± 1.5% | ~58% | |

| TGF-β1 mRNA Levels | Baseline (High) | ~30% Lower | 30% |

Therapeutic Implications and Future Directions

The central role of the IL-17 axis in driving liver fibrosis makes it a highly attractive target for therapeutic intervention.

-

Monoclonal Antibodies: Neutralizing antibodies against IL-17A have shown efficacy in preclinical models, reducing hepatocellular necrosis, inflammation, and fibrosis.

-

RORγt Inhibitors: Targeting the transcription factor RORγt, which is essential for the differentiation of IL-17-producing cells, is another promising strategy. Small molecule inhibitors of RORγt have been shown to reduce inflammation and fibrosis in the CCl4 mouse model.

The successful clinical application of IL-17 inhibitors for other inflammatory conditions, such as psoriasis, provides a strong rationale for their development in the context of liver disease. Future research will focus on optimizing drug delivery to the liver, understanding the interplay between IL-17 and other immune pathways, and identifying patient populations most likely to benefit from anti-IL-17 therapy.

References

An In-depth Technical Guide on the Inhibition of Hepatitis B Virus Replication by Capsid Assembly Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "Hbv-IN-17." The nomenclature suggests it may be an inhibitor of Hepatitis B Virus (HBV). The "IN" could potentially stand for "integrase," however, unlike retroviruses such as HIV, HBV does not encode its own integrase enzyme. HBV DNA integration into the host genome is a known event that can contribute to viral persistence and hepatocellular carcinoma, but it is mediated by host DNA repair mechanisms and is not a primary target for direct viral enzyme inhibitors.[1]

Given the context of novel HBV inhibitor development, this guide will focus on a major and promising class of antiviral agents: HBV Capsid Assembly Modulators (CAMs) . These compounds directly interfere with a critical step in the HBV replication cycle and represent a leading strategy in the quest for a functional cure for chronic hepatitis B.

The Role of Capsid Assembly in the HBV Replication Cycle

The HBV nucleocapsid, or core, is a key structure in the viral life cycle. It is a protein shell composed of HBV core protein (HBc) dimers. The proper assembly and disassembly of this capsid are essential for multiple stages of viral replication[2]:

-

Encapsidation: The capsid encloses the pregenomic RNA (pgRNA) along with the viral polymerase.

-

Reverse Transcription: The capsid provides the microenvironment for the reverse transcription of pgRNA into relaxed circular DNA (rcDNA).

-

Intracellular Trafficking: The capsid is involved in the transport of the newly formed rcDNA to the nucleus of the hepatocyte.

-

cccDNA Formation: Following nuclear import, the rcDNA is released from the capsid and converted into the stable covalently closed circular DNA (cccDNA), which serves as the template for all viral transcripts.[3]

-

Virion Egress: Assembled nucleocapsids containing rcDNA can be enveloped and secreted as new infectious virions.

Disrupting the delicate process of capsid assembly presents a powerful therapeutic strategy to inhibit HBV replication.

Capsid Assembly Modulators (CAMs): Mechanism of Action

CAMs are small molecules that bind to HBc dimers, inducing allosteric changes that disrupt the normal process of capsid formation. This interference can lead to two main outcomes, which are used to classify CAMs[4]:

-

Class I CAMs (e.g., heteroaryldihydropyrimidines like GLS4): These molecules cause HBc dimers to assemble into aberrant, non-capsid structures that are non-functional.[5] This misdirection prevents the proper encapsidation of pgRNA.

-

Class II CAMs (e.g., sulfamoylbenzamides and phenylpropenamides): These compounds accelerate the assembly of capsids, but these capsids are morphologically normal yet empty, lacking the pgRNA-polymerase complex. Consequently, viral DNA synthesis is blocked.

Both classes of CAMs effectively halt HBV replication by preventing the formation of functional, replication-competent nucleocapsids. Some CAMs also have a dual mechanism of action, not only preventing pgRNA encapsidation but also inhibiting the formation of new cccDNA by interfering with the disassembly of incoming capsids.

Quantitative Data on Representative CAMs

The following table summarizes the in vitro antiviral activity and cytotoxicity of several representative CAMs from different chemical classes.

| Compound | Chemical Class | EC50 (HBV DNA reduction) | CC50 (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |

| GLP-26 | Glyoxamide derivative | 0.003 µM | >100 µM | >33,333 | HepAD38 | |

| GLP-26 | Glyoxamide derivative | 0.04 µM | Not specified | Not specified | Primary Human Hepatocytes (PHH) | |

| JNJ-56136379 | CAM-N | 102 nM (0.102 µM) | Not specified | Not specified | Not specified | |

| GLS4 | Heteroaryldihydropyrimidine (Class I) | Not specified (Mean DNA decline of -1.42 to -3.5 log10 IU/mL in patients) | Well-tolerated in patients | Not applicable | In vivo (human) | |

| AT-130 | Phenylpropenamide (Class II) | 2.40 ± 0.92 µM | Not specified | Not specified | Not specified | |

| NVR 3-778 | Sulfamoylbenzamide (Class II) | Potent in vitro and in vivo (specific values not provided in abstract) | Limited efficacy at clinically feasible doses | Not specified | Not specified |

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes death to 50% of cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window.

Experimental Protocols for Evaluating CAMs

The characterization of novel anti-HBV compounds like CAMs involves a series of standardized in vitro assays.

In Vitro Antiviral Activity Assay

-

Objective: To determine the potency of the compound in inhibiting HBV replication.

-

Methodology:

-

Cell Culture: Stably transfected human hepatoma cell lines that replicate HBV, such as HepG2.2.15 or HepAD38 cells, are commonly used. These cells are seeded in multi-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for a period of several days. A known anti-HBV drug, such as Entecavir, is used as a positive control.

-

Analysis of HBV DNA: After the treatment period, the cell culture supernatant is collected, and the amount of extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HBV DNA reduction against the compound concentration.

-

Cytotoxicity Assay

-

Objective: To assess the toxicity of the compound to the host cells.

-

Methodology:

-

Cell Culture: Human hepatoma cell lines (e.g., HepG2) or other relevant cell types are seeded in multi-well plates.

-

Compound Treatment: Cells are exposed to the same range of concentrations of the test compound as in the antiviral assay.

-

Viability Assessment: Cell viability is measured using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or assays that measure ATP content (e.g., CellTiter-Glo). These assays quantify the metabolic activity of living cells.

-

Data Analysis: The CC50 value is determined by plotting cell viability against the compound concentration.

-

Mechanism of Action Studies

-

Objective: To confirm that the compound's antiviral activity is due to the modulation of capsid assembly.

-

Methodology:

-

Capsid Assembly Assay: Cell lysates from treated and untreated HBV-replicating cells are subjected to native agarose gel electrophoresis. This technique separates intact capsids from free core protein dimers.

-

Detection: The separated proteins are transferred to a membrane (Southern blot for encapsidated DNA, Western blot for core protein) and probed with antibodies against HBc or probes for HBV DNA. A shift in the migration pattern or a change in the amount of intact capsids in treated cells indicates an effect on capsid assembly.

-

Electron Microscopy: Transmission electron microscopy can be used to visualize the morphology of the particles formed in the presence of the compound, confirming the formation of aberrant structures (Class I CAMs) or empty capsids (Class II CAMs).

-

Visualizations

HBV Replication Cycle and CAM Inhibition

Caption: HBV replication cycle highlighting the central role of capsid assembly, the target of CAMs.

Mechanism of Different CAM Classes

Caption: Differential mechanisms of Class I and Class II Capsid Assembly Modulators.

Experimental Workflow for Anti-HBV Compound Evaluation

Caption: A generalized workflow for the discovery and characterization of anti-HBV compounds.

Conclusion

While specific information on "Hbv-IN-17" remains elusive, the field of HBV drug development is vibrant, with Capsid Assembly Modulators representing a cornerstone of novel therapeutic strategies. By targeting the essential and highly conserved process of nucleocapsid formation, CAMs offer a potent mechanism to suppress viral replication. Their ability to act at multiple points in the viral lifecycle, including the prevention of new cccDNA formation, positions them as key components for future combination therapies. The ultimate goal of these new strategies is to achieve a "functional cure"—a sustained loss of HBsAg and undetectable HBV DNA after a finite course of treatment, and CAMs are a critical step toward realizing that goal.

References

- 1. Role of hepatitis B virus DNA integration in human hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Features of two hepatitis B virus (HBV) DNA integrations suggest mechanisms of HBV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HBV DNA Integration: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hepatitis B virus DNA integration as a novel biomarker of hepatitis B virus-mediated pathogenetic properties and a barrier to the current strategies for hepatitis B virus cure [frontiersin.org]

Initial Studies on IL-17 Inhibitors for Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in various autoimmune diseases. Consequently, monoclonal antibodies targeting the IL-17 pathway, such as secukinumab, ixekizumab, and brodalumab, have emerged as effective therapies for conditions like psoriasis and psoriatic arthritis. However, the integral role of IL-17 in the immune response against viral infections has raised concerns about the potential risks associated with its inhibition, particularly in the context of chronic Hepatitis B Virus (HBV) infection. This technical guide synthesizes the findings from initial studies on IL-17 inhibitors and their implications for HBV, providing quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Data Presentation: IL-17 in HBV and Reactivation Risk with IL-17 Inhibitors

The following tables summarize the key quantitative data from studies investigating the role of IL-17 in HBV infection and the risk of HBV reactivation associated with the use of IL-17 inhibitors.

Table 1: IL-17 Levels and Th17 Cell Frequencies in Patients with HBV

| Patient Group | Parameter | Value | Reference |

| Chronic Hepatitis B (CHB) | Serum IL-17 | 38.9 ± 11.34 pg/ml | [1] |

| Liver Cirrhosis (LC) | Serum IL-17 | 63.9 ± 18.82 pg/ml | [1] |

| Primary Hepatocellular Carcinoma (PHC) | Serum IL-17 | 46.8 ± 14.39 pg/ml | [1] |

| Chronic Liver Failure (CLF) | Serum IL-17 | 44.0 ± 3.78 pg/ml | [1] |

| Healthy Controls | Serum IL-17 | 28.2 ± 7.78 pg/ml | [1] |

| CHB | PBMC IL-17A mRNA (relative value) | 0.41 ± 0.14 | |

| LC | PBMC IL-17A mRNA (relative value) | 0.80 ± 0.17 | |

| PHC | PBMC IL-17A mRNA (relative value) | 0.55 ± 0.13 | |

| CLF | PBMC IL-17A mRNA (relative value) | 0.40 ± 0.09 | |

| Healthy Controls | PBMC IL-17A mRNA (relative value) | 0.05 ± 0.07 |

Table 2: HBV Reactivation Rates in Patients Treated with IL-17 Inhibitors

| IL-17 Inhibitor | Patient HBV Status | Antiviral Prophylaxis | Number of Patients | Reactivation Rate | Reference |

| Secukinumab | HBsAg-positive | No | 46 | 24.0% | |

| Secukinumab | HBsAg-negative/HBcAb-positive | No | 46 | 4.17% | |

| Secukinumab | HBsAg-positive/HBsAg-negative, HBcAb-positive | No | 46 | 15.2% | |

| Ixekizumab | Not specified | Not specified | 1118 | Discontinuation of therapy due to HBV reactivation noted | |

| Brodalumab | HBsAg−/HBcAb+ | No | Not specified in this study, but one case of reactivation reported | One case of spontaneous recovery |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial studies.

Quantification of Serum IL-17A by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a standard sandwich ELISA for the quantitative measurement of human IL-17A in serum.

Materials:

-

Human IL-17A ELISA kit (e.g., R&D Systems, D1700 or Cell Sciences, CKH285)

-

96-well microplate pre-coated with anti-human IL-17A capture antibody

-

Biotinylated anti-human IL-17A detection antibody

-

Streptavidin-HRP conjugate

-

Assay Diluent

-

Wash Buffer

-

Substrate Solution (TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Recombinant human IL-17A standard

-

Microplate reader capable of measuring absorbance at 450 nm with wavelength correction at 540 nm or 570 nm.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Allow all reagents to reach room temperature before use.

-

Standard Curve Preparation: Perform serial dilutions of the recombinant human IL-17A standard to create a standard curve, typically ranging from 31.2 to 2000 pg/mL.

-

Assay Procedure: a. Add 100 µL of Assay Diluent to each well. b. Add 100 µL of standard, control, or patient serum sample to the appropriate wells. c. Cover the plate and incubate for 2-3 hours at room temperature. d. Aspirate each well and wash three times with Wash Buffer. e. Add 100 µl of the biotinylated detection antibody to each well. f. Cover and incubate for 1-2 hours at room temperature. g. Aspirate and wash three times. h. Add 100 µL of Streptavidin-HRP conjugate to each well. i. Cover and incubate for 20-30 minutes at room temperature in the dark. j. Aspirate and wash three times. k. Add 100 µL of TMB Substrate Solution to each well. l. Incubate for 10-20 minutes at room temperature in the dark, or until a color change is observed. m. Add 50 µL of Stop Solution to each well. n. Read the absorbance at 450 nm within 30 minutes.

-

Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Subtract the mean zero standard optical density. Plot the standard curve and determine the concentration of IL-17A in the samples.

Analysis of Th17 Cell Frequencies by Flow Cytometry

This protocol outlines the steps for identifying and quantifying Th17 cells in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque for PBMC isolation

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffers

-

Fluorescently conjugated monoclonal antibodies:

-

Anti-Human CD3 (e.g., Clone UCHT1)

-

Anti-Human CD4 (e.g., Clone RPA-T4)

-

Anti-Human IL-17A (e.g., Clone eBio64DEC17)

-

Anti-Human RORγt (optional, for nuclear staining)

-

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: a. Resuspend PBMCs at 1-2 x 10⁶ cells/mL in complete RPMI medium. b. Stimulate cells with a cell stimulation cocktail (e.g., 50 ng/mL PMA and 1 µg/mL Ionomycin) for 4-5 hours at 37°C in a 5% CO₂ incubator. c. Add a protein transport inhibitor for the final 3-4 hours of incubation.

-

Surface Staining: a. Wash the stimulated cells with staining buffer (e.g., PBS with 2% FBS). b. Stain with anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C in the dark. c. Wash the cells twice.

-

Intracellular Staining: a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Stain with anti-IL-17A antibody (and anti-RORγt if desired) for 30 minutes at 4°C in the dark. c. Wash the cells twice.

-

Flow Cytometry Analysis: a. Resuspend the cells in staining buffer. b. Acquire events on a flow cytometer. c. Gating Strategy: i. Gate on lymphocytes based on forward and side scatter properties. ii. Gate on single cells. iii. Gate on CD3+ T cells. iv. From the CD3+ population, gate on CD4+ T helper cells. v. Within the CD4+ gate, quantify the percentage of IL-17A+ cells.

Quantification of IL-17A mRNA by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the measurement of IL-17A mRNA expression levels in cells or tissue.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

-

Primers for human IL-17A and a reference gene (e.g., GAPDH or 18S rRNA).

-

Human IL-17A Forward Primer: CGGACTGTGATGGTCAACCTGA

-

Human IL-17A Reverse Primer: GCACTTTGCCTCCCAGATCACA

-

Procedure:

-

RNA Extraction: Extract total RNA from PBMCs or liver biopsy tissue using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: a. Prepare a reaction mix containing qPCR master mix, forward and reverse primers for IL-17A or the reference gene, and cDNA template. b. Set up reactions in triplicate for each sample and target gene.

-

Thermal Cycling Conditions (Example for SYBR Green):

-

Initial Denaturation: 95°C for 10 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis

-

-

Data Analysis: a. Determine the cycle threshold (Ct) values for IL-17A and the reference gene for each sample. b. Calculate the relative expression of IL-17A mRNA using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and mechanisms relevant to IL-17 and HBV.

Caption: IL-17A signaling cascade in hepatic stellate cells leading to liver fibrosis.

Caption: Mechanisms of action for different classes of IL-17 inhibitors.

Conclusion

The initial studies on IL-17 inhibitors in the context of HBV infection highlight a dual role for IL-17. On one hand, elevated IL-17 levels are associated with the severity of liver inflammation and fibrosis in chronic HBV. On the other hand, the inhibition of the IL-17 pathway poses a significant risk of HBV reactivation, particularly in HBsAg-positive individuals not receiving antiviral prophylaxis. This underscores the importance of careful patient screening and monitoring when considering IL-17 inhibitor therapy for patients with a history of HBV infection. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and clinicians working to further elucidate the complex interplay between IL-17 and HBV and to develop safer therapeutic strategies. Further research is warranted to refine the risk stratification for HBV reactivation and to explore the potential of modulating the IL-17 pathway for therapeutic benefit in HBV-related liver disease.

References

The Double-Edged Sword: Unraveling the Role of Th17 Cells in Hepatitis B Virus Infection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection posing a substantial risk for the development of liver cirrhosis and hepatocellular carcinoma. The host immune response, while critical for viral clearance, is also a key driver of liver pathology. Emerging evidence has identified T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells, as pivotal players in the immunopathogenesis of HBV infection. This technical guide provides a comprehensive overview of the current understanding of the link between Th17 cells and HBV, detailing their role in liver damage and viral control. We present quantitative data on Th17 cell populations and their cytokine profiles across different stages of HBV infection, outline key experimental methodologies for their study, and visualize the intricate signaling pathways governing their function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to develop novel therapeutic strategies for HBV.

Introduction

The immune response to Hepatitis B virus (HBV) is a complex interplay of various immune cells and cytokines that determines the clinical outcome of the infection. While a robust T cell response is crucial for viral clearance, a dysregulated or persistent immune response can lead to chronic inflammation and severe liver damage.[1][2] T helper 17 (Th17) cells, characterized by their production of the signature cytokine Interleukin-17 (IL-17), have emerged as critical mediators in this process.[3][4] In chronic HBV-infected patients, Th17 cells are significantly elevated and play a crucial role in the progression to liver cirrhosis.[3] This guide delves into the multifaceted role of Th17 cells in HBV infection, exploring their contribution to both antiviral immunity and immunopathology.

Th17 Cells and Associated Cytokines in HBV Pathogenesis

Th17 cells are a pro-inflammatory subset of T helper cells that are involved in host defense against certain extracellular bacteria and fungi. However, in the context of HBV infection, their activity is often associated with exacerbating liver injury. The primary effector cytokines produced by Th17 cells include IL-17A, IL-17F, IL-21, and IL-22.

-

IL-17: This hallmark cytokine of Th17 cells is a potent pro-inflammatory mediator. IL-17 can induce the expression of various chemokines and pro-inflammatory cytokines in liver cells, including hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells. This leads to the recruitment of neutrophils and other inflammatory cells to the liver, amplifying the inflammatory cascade and contributing to hepatocellular damage. Studies have shown that elevated serum levels of IL-17 in patients with chronic hepatitis B (CHB) correlate with increased alanine aminotransferase (ALT) levels and the severity of liver injury.

-

IL-21: This pleiotropic cytokine has a broad range of effects on various immune cells. IL-21 can promote the differentiation of Th17 cells and enhance the function of CD8+ T cells, which are critical for killing virus-infected hepatocytes. However, it can also contribute to tissue damage by promoting inflammatory responses.

-

IL-22: The role of IL-22 in liver disease is complex and appears to be context-dependent. While it can have hepatoprotective effects by promoting hepatocyte survival and proliferation, it has also been implicated in liver inflammation and fibrosis. In HBV infection, elevated IL-22 levels have been observed and are associated with liver progenitor cell proliferation.

The balance between Th17 cells and regulatory T cells (Tregs) is crucial in determining the outcome of HBV infection. An imbalance, with a skewing towards a Th17 response, is often associated with more severe liver disease and progression to cirrhosis.

Quantitative Analysis of Th17 Cells and Cytokines in HBV Infection

Numerous studies have quantified the frequency of Th17 cells and the levels of their associated cytokines in different clinical phases of HBV infection. This data provides valuable insights into their role in disease progression.

| Patient Cohort | Parameter Measured | Key Findings | Reference |

| Acute Hepatitis B (AHB) | Peripheral Blood Th17 Cell Frequency | Significantly increased compared to healthy controls. | |

| Chronic Hepatitis B (CHB) - Mild | Peripheral Blood Th17 Cell Frequency | Slightly increased or comparable to healthy controls. | |

| Chronic Hepatitis B (CHB) - Severe | Peripheral Blood Th17 Cell Frequency | Significantly increased compared to mild CHB and healthy controls. | |

| Acute-on-Chronic Liver Failure (ACLF) | Peripheral Blood Th17 Cell Frequency | Significantly increased compared to healthy controls; positively correlated with disease severity scores (MELD, CLIF-C ACLF). | |

| Chronic HBV-infected patients | Peripheral Blood Th17 Cell Frequency | Positively correlated with serum ALT and total bilirubin levels. | |

| Chronic HBV-infected patients | Peripheral Blood Th17 Cell Frequency | Negatively correlated with plasma HBV DNA load. | |

| Chronic HBV-infected patients | Serum IL-17A Levels | Positively correlated with serum ALT and total bilirubin levels. | |

| Chronic HBV-infected patients | Serum IL-17A Levels | Negatively correlated with plasma HBV DNA load. | |

| HBV-related Liver Cirrhosis (LC) | Peripheral Blood Th17 Cell Frequency | Significantly higher than in CHB patients and healthy controls. | |

| HBV-related Liver Cirrhosis (LC) | Intrahepatic IL-17 Expression | Mainly localized in fibrotic regions and correlated with the degree of fibrosis. |

Signaling Pathways in Th17 Cell Differentiation and Function

The differentiation of naïve CD4+ T cells into Th17 cells is a tightly regulated process driven by a specific cytokine milieu and transcription factor network.

Th17 Cell Differentiation Pathway

The differentiation of Th17 cells is initiated by the presence of Transforming Growth Factor-β (TGF-β) in combination with pro-inflammatory cytokines such as IL-6 and IL-1β. IL-23 is crucial for the stabilization and expansion of the Th17 cell population. The key transcription factor for Th17 lineage commitment is the retinoic acid-related orphan receptor γt (RORγt).

Caption: Th17 Cell Differentiation Pathway.

IL-17 Signaling in Liver Cells

Once secreted, IL-17 binds to its receptor (IL-17R) on various liver cells, triggering downstream signaling cascades that promote inflammation and fibrosis. This includes the activation of pathways like NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines and chemokines.

Caption: IL-17 Signaling in Liver Cells.

Experimental Protocols for Th17 Cell Analysis

Studying the role of Th17 cells in HBV infection requires specific experimental techniques to identify and quantify these cells and their products.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from patients and healthy controls in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Density Gradient Centrifugation: Dilute the blood with phosphate-buffered saline (PBS). Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifugation: Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

-

PBMC Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-density gradient medium interface. Carefully aspirate this layer.

-

Washing: Wash the collected PBMCs with PBS and centrifuge to pellet the cells. Repeat the wash step.

-

Cell Counting and Resuspension: Resuspend the final PBMC pellet in an appropriate cell culture medium and perform a cell count using a hemocytometer or an automated cell counter.

Flow Cytometry for Th17 Cell Frequency

-

Cell Stimulation: To detect intracellular IL-17, stimulate PBMCs (1-2 x 10^6 cells/mL) with a combination of phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.

-

Surface Staining: After stimulation, wash the cells and stain for surface markers. A typical panel would include antibodies against CD3, CD4, and CD8 to identify T cell subsets. Incubate with the antibodies for 20-30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the anti-IL-17 antibody to access the intracellular cytokine.

-

Intracellular Staining: Stain the fixed and permeabilized cells with a fluorochrome-conjugated anti-human IL-17A antibody. Incubate for 30 minutes at 4°C in the dark.

-

Data Acquisition and Analysis: Wash the cells and resuspend them in a suitable buffer for flow cytometry. Acquire data on a flow cytometer. Analyze the data using appropriate software by gating on the CD3+CD4+ T cell population and then determining the percentage of these cells that are positive for IL-17A.

Caption: Flow Cytometry Workflow for Th17 Analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Collect serum or plasma from patients and healthy controls. Cell culture supernatants can also be used.

-

Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., IL-17A). Incubate overnight at 4°C.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition and Signal Detection: Wash the plate and add a substrate solution (e.g., TMB). The enzyme will catalyze a color change. Stop the reaction with a stop solution.

-

Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Therapeutic Implications and Future Directions

The pivotal role of Th17 cells and their effector cytokines in driving liver inflammation and fibrosis in chronic HBV infection makes them attractive therapeutic targets. Strategies aimed at modulating the Th17 response could potentially ameliorate liver damage and improve clinical outcomes. These strategies could include:

-

Targeting IL-17: Neutralizing antibodies against IL-17 or its receptor have shown efficacy in various autoimmune diseases and could be explored in the context of HBV-related liver disease.

-

Inhibiting Th17 Differentiation: Small molecule inhibitors targeting key signaling molecules in the Th17 differentiation pathway, such as STAT3 or RORγt, could prevent the generation of pathogenic Th17 cells.

-

Restoring the Th17/Treg Balance: Therapies that promote the differentiation or function of Tregs could help to counteract the pro-inflammatory effects of Th17 cells.

Further research is needed to fully elucidate the complex role of Th17 cells in HBV infection, including their potential beneficial roles in viral control. A deeper understanding of the mechanisms that regulate the Th17 response will be crucial for the development of safe and effective immunomodulatory therapies for chronic hepatitis B.

Conclusion

Th17 cells and their associated cytokines are key contributors to the immunopathogenesis of HBV infection. Their pro-inflammatory functions drive liver damage and are associated with disease severity and progression to cirrhosis. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate role of Th17 cells in HBV. A thorough understanding of the signaling pathways that govern their differentiation and function will be instrumental in developing novel therapeutic interventions aimed at mitigating liver disease in patients with chronic hepatitis B.

References

- 1. IL-17A in hepatitis B infection: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cytokines and Chemokines in HBV Infection [frontiersin.org]

- 3. The role of T helper 17 cells in the pathogenesis of hepatitis B virus-related liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of T helper 17 cells in the pathogenesis of hepatitis B virus-related liver cirrhosis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Interleukin-17 in Liver Inflammation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of Interleukin-17 (IL-17) and its pivotal role in the pathogenesis of liver inflammation. This document provides a comprehensive overview of the cellular and molecular mechanisms driven by IL-17 in various liver diseases, detailed experimental protocols for in-vivo and in-vitro studies, and quantitative data to support experimental design and interpretation.

Introduction to IL-17 and its Role in Liver Pathophysiology

Interleukin-17A (IL-17A), the most well-characterized member of the IL-17 family, is a potent pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells.[1][2] However, other immune cells, including γδ T cells, CD8+ T cells, natural killer (NK) cells, and innate lymphoid cells, also contribute to IL-17 production.[3] IL-17 plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathology of numerous autoimmune and inflammatory diseases, including a spectrum of liver disorders.[2][4]

In the liver, IL-17 signaling has been shown to exacerbate inflammation and promote fibrosis in conditions such as alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), autoimmune hepatitis (AIH), and viral hepatitis. The IL-17 receptor (IL-17R) is widely expressed on various liver-resident cells, including hepatocytes, Kupffer cells (the resident macrophages of the liver), and hepatic stellate cells (HSCs). Upon ligand binding, the IL-17R complex recruits adaptor proteins and initiates downstream signaling cascades that culminate in the production of pro-inflammatory cytokines, chemokines, and fibrogenic factors, thereby driving the progression of liver disease.

The IL-17 Signaling Pathway in Liver Cells

The canonical IL-17 signaling pathway is initiated by the binding of IL-17A to its heterodimeric receptor complex, consisting of IL-17RA and IL-17RC. This interaction leads to the recruitment of the adaptor protein, Act1 (NF-κB activator 1), which possesses E3 ubiquitin ligase activity. Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), another E3 ubiquitin ligase. This complex formation is a critical node in the pathway, leading to the activation of several downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In hepatic stellate cells, IL-17 has also been shown to activate the STAT3 signaling pathway, contributing directly to collagen production.

IL-17 Signaling Cascade

Key Experimental Models in IL-17 and Liver Inflammation Research

To investigate the role of IL-17 in liver inflammation, several well-established murine models are utilized. These models mimic the key pathological features of human liver diseases.

Animal Models of Liver Inflammation and Fibrosis

| Model | Induction Method | Key Pathological Features | Typical IL-17 Response |

| Carbon Tetrachloride (CCl4)-Induced Fibrosis | Intraperitoneal injection of CCl4 (e.g., 1 ml/kg, twice weekly for 4-8 weeks). | Centrilobular necrosis, inflammation, activation of hepatic stellate cells, and progressive fibrosis. | Increased hepatic and serum IL-17A levels. |

| Bile Duct Ligation (BDL) | Surgical ligation of the common bile duct. | Cholestasis, bile duct proliferation, portal inflammation, and fibrosis. | Elevated serum IL-17A levels and increased IL-17A mRNA in the liver. |

| High-Fat Diet (HFD)-Induced NAFLD | Feeding mice a diet with high fat content (e.g., 60% kcal from fat) for 8-24 weeks. | Steatosis, lobular inflammation, hepatocyte ballooning, and potential for fibrosis development. | Increased frequency of intrahepatic Th17 cells and elevated IL-17 levels in serum and liver. |

Experimental Workflow for a CCl4-Induced Liver Fibrosis Model

Methodologies for Studying IL-17 in the Liver

Isolation of Primary Liver Cells

The isolation of primary liver cells is crucial for in-vitro studies to dissect the cell-specific effects of IL-17. The following table summarizes typical yields and purities for commonly isolated liver cell populations from mice.

| Cell Type | Isolation Method | Typical Yield (per mouse) | Typical Purity |

| Hepatocytes | Two-step collagenase perfusion followed by density gradient centrifugation. | 18-50 x 10^6 cells | >90% |

| Kupffer Cells | Collagenase/pronase perfusion, density gradient centrifugation, and selective adherence or MACS. | 2-6 x 10^6 cells | >92% |

| Hepatic Stellate Cells | In-situ pronase/collagenase perfusion and density gradient centrifugation. | 1-5 x 10^6 cells | >90% |

Detailed Protocol: Isolation of Mouse Kupffer Cells

This protocol is adapted from established methods and involves a multi-step procedure to obtain a highly pure population of Kupffer cells.

-

Anesthesia and Perfusion: Anesthetize a C57BL/6 mouse according to approved institutional protocols. Perform a laparotomy to expose the portal vein. Perfuse the liver via the portal vein, first with a calcium-free buffer (e.g., HBSS with EGTA) to wash out the blood, followed by a collagenase-containing buffer to digest the liver parenchyma.

-

Liver Dissociation: After perfusion, carefully excise the liver and transfer it to a petri dish containing culture medium. Gently mince the liver to release the cells.

-

Filtration and Initial Centrifugation: Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue. Centrifuge the filtrate at a low speed (e.g., 50 x g for 3 minutes) to pellet the hepatocytes. The supernatant, containing the non-parenchymal cells, is collected.

-

Density Gradient Centrifugation: Carefully layer the non-parenchymal cell suspension onto a density gradient medium (e.g., Percoll or OptiPrep) and centrifuge. Kupffer cells will be enriched at the interface.

-

Cell Collection and Purification: Aspirate the enriched cell layer. Further purification can be achieved by selective adherence to plastic culture dishes (Kupffer cells adhere rapidly) or by magnetic-activated cell sorting (MACS) using antibodies against Kupffer cell-specific markers like F4/80.

-

Purity and Viability Assessment: Assess cell purity by flow cytometry using markers such as F4/80 and CD11b. Determine cell viability using trypan blue exclusion.

Quantification of IL-17 and Related Molecules

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a widely used method for quantifying IL-17 protein levels in serum, plasma, and liver homogenates.

-

Sample Preparation: Collect blood and separate serum, or homogenize liver tissue in a suitable lysis buffer containing protease inhibitors.

-

Assay Procedure: Use a commercially available mouse IL-17A ELISA kit. Briefly, coat a 96-well plate with a capture antibody specific for mouse IL-17A. Add standards and samples to the wells and incubate. After washing, add a detection antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the colorimetric change using a plate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of IL-17A in the samples.

Quantitative Real-Time PCR (qPCR):

qPCR is used to measure the mRNA expression levels of IL-17 and other inflammatory genes in liver tissue.

-

RNA Extraction: Isolate total RNA from liver tissue using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction: Perform qPCR using primers specific for mouse IL-17A, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Flow Cytometry for Th17 Cell Analysis:

Flow cytometry allows for the identification and quantification of Th17 cells within the liver's immune cell population.

-

Leukocyte Isolation: Isolate leukocytes from the liver by mechanical dissociation and density gradient centrifugation.

-

Cell Stimulation: For intracellular cytokine staining, stimulate the isolated leukocytes in vitro with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours to promote cytokine accumulation within the cells.

-

Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD45, CD4) and, after fixation and permeabilization, with an antibody against intracellular IL-17A.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) cells within the CD45+ leukocyte gate.

Logical Flow for Investigating IL-17's Role in Liver Inflammation

Conclusion

The IL-17 signaling axis is a critical mediator of inflammation and fibrosis in a variety of liver diseases. Understanding the intricate molecular pathways and cellular interactions governed by IL-17 is paramount for the development of novel therapeutic strategies. This guide provides a foundational framework of the key concepts, experimental models, and detailed methodologies for researchers and drug development professionals working to unravel the complexities of IL-17 in liver pathophysiology and to identify new targets for intervention. The provided protocols and quantitative data serve as a valuable resource for designing and executing robust and reproducible studies in this important field of research.

References

- 1. Kupffer Cell Isolation for Nanoparticle Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mouselivercells.com [mouselivercells.com]

- 3. IL-17 signaling in inflammatory cells, Kupffer cells and Hepatic Stellate cells exacerbates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Th17 involvement in nonalcoholic fatty liver disease progression to non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Targeting Hepatitis B Virus cccDNA Formation for Therapeutic Intervention

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Hbv-IN-17" as a specific therapeutic target did not yield results in a comprehensive literature search. This whitepaper will instead provide an in-depth technical guide on a critical and well-documented therapeutic target in Hepatitis B Virus (HBV) research: the inhibition of covalently closed circular DNA (cccDNA) formation. This area of research aligns with the likely interest in novel HBV inhibitors.

Executive Summary

Chronic Hepatitis B Virus (HBV) infection, affecting millions globally, remains a significant challenge for modern medicine due to the persistence of a stable viral reservoir in the form of covalently closed circular DNA (cccDNA) within the nucleus of infected hepatocytes.[1] Current antiviral therapies, such as nucleos(t)ide analogs, can suppress viral replication but do not eradicate cccDNA, leading to a high rate of viral rebound upon treatment cessation.[1][2] Consequently, the machinery responsible for cccDNA biogenesis represents a key therapeutic target for achieving a functional cure for chronic hepatitis B. This document outlines the molecular pathways of cccDNA formation, details various classes of inhibitors targeting this process, presents quantitative data for these compounds, describes relevant experimental protocols for their evaluation, and provides visual representations of these complex systems.

The Critical Role of cccDNA in HBV Persistence

Upon entry into a hepatocyte, the relaxed circular DNA (rcDNA) genome of HBV is transported to the nucleus. Host cellular DNA repair enzymes then convert this rcDNA into the transcriptionally active cccDNA.[1] This cccDNA molecule serves as a stable minichromosome and the template for the transcription of all viral RNAs, which are necessary for the production of viral proteins and new viral genomes.[2] The persistence of cccDNA is the primary reason for the chronic nature of HBV infection and the main obstacle to a curative therapy. Therefore, therapeutic strategies aimed at inhibiting the formation of cccDNA or eliminating the existing cccDNA pool are paramount for eradicating HBV infection.

The cccDNA Formation Pathway: A Multi-Step Process

The conversion of rcDNA to cccDNA is a complex process that involves several key steps, each presenting a potential target for therapeutic intervention. The pathway is initiated upon the nuclear import of the viral nucleocapsid and the release of the rcDNA genome.

Key Steps in cccDNA Biogenesis:

-

Deproteination of rcDNA: The viral polymerase (Pol) is covalently attached to the 5' end of the minus-strand of the rcDNA. Its removal is a crucial first step. This process is thought to involve host enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2), although its precise role is still under investigation. This step results in the formation of deproteinized rcDNA (DP-rcDNA).

-

Removal of RNA Primer and Flap: An RNA primer at the 5' end of the plus-strand and a terminal redundancy on the minus-strand need to be removed. Flap endonuclease 1 (FEN-1) is implicated in the removal of the 5' flap structure.

-

DNA Gap Repair: The single-stranded gap in the plus-strand is filled in by host DNA polymerases, such as DNA polymerase κ (Pol κ) and polymerase λ (Pol λ).

-

Ligation: The final nicks in both DNA strands are sealed by host DNA ligases, such as DNA ligase 1 (LIG1) and 3 (LIG3), to form the covalently closed circular DNA molecule.

Inhibitors of cccDNA Formation

Several classes of small molecules have been identified that inhibit the formation of cccDNA by targeting different steps in the biogenesis pathway.

Disubstituted Sulfonamides (DSS)

-

Mechanism of Action: Compounds like CCC-0975 and CCC-0346 have been shown to inhibit the formation of cccDNA. They appear to act by disrupting the production of the DP-rcDNA precursor, though the exact molecular target remains to be fully elucidated.

Host Factor Inhibitors

-

FEN-1 Inhibitors: PTPD, a small molecule inhibitor of Flap endonuclease 1, has been demonstrated to reduce the levels of cccDNA, highlighting the importance of this nuclease in the viral life cycle.

-

PARP Inhibitors: The Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor, olaparib, has been shown to inhibit the production of cccDNA, suggesting a role for PARP1 in the DNA repair processes hijacked by the virus.

-

DNA Ligase Inhibitors: Inhibitors of DNA ligases 1 and 3, such as L189, have been shown to effectively block the final ligation step of cccDNA formation.

HBV RNase H Inhibitors

-

Mechanism of Action: The HBV polymerase contains a Ribonuclease H (RNase H) domain that is essential for degrading the pregenomic RNA (pgRNA) template during reverse transcription. Inhibitors targeting this domain, such as α-hydroxytropolones, N-hydroxypyridinediones, and N-hydroxynapthyridinones, effectively block the formation of rcDNA, thereby preventing its conversion to cccDNA. These compounds have shown potent inhibition of cccDNA accumulation in infected cells.

Other Novel Inhibitors

-

ccc_R08: This recently identified small molecule has been shown to specifically reduce the levels of cccDNA in HBV-infected primary human hepatocytes and in mouse models. Its mechanism of action is still under investigation but it represents a promising first-in-class cccDNA inhibitor.

Quantitative Data on cccDNA Inhibitors

The following table summarizes the available quantitative data for various inhibitors of HBV cccDNA formation.

| Compound Class | Example Compound(s) | Target | EC50 (µM) | CC50 (µM) | Cell System | Reference(s) |

| RNase H Inhibitors | 110 (α-hydroxytropolone) | HBV RNase H | 0.049 - 0.078 | 16 - 100 | HepG2-NTCP (infected) | , |

| 1133 (N-hydroxypyridinedione) | HBV RNase H | 0.049 - 0.078 | 16 - 100 | HepG2-NTCP (infected) | , | |

| 1073 (N-hydroxynapthyridinone) | HBV RNase H | 0.049 - 0.078 | 16 - 100 | HepG2-NTCP (infected) | , | |

| Disubstituted Sulfonamides | CCC-0975, CCC-0346 | Unknown | Data not specified | Data not specified | Cell culture | , |

| FEN-1 Inhibitors | PTPD | FEN-1 | Data not specified | Data not specified | Hepatoma cells | , |